molecular formula C18H18O2 B6359008 (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1801145-86-7

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6359008
CAS No.: 1801145-86-7
M. Wt: 266.3 g/mol
InChI Key: QTSKMQDAUFJRFB-YRNVUSSQSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative engineered for advanced materials science and discovery research. Its molecular architecture, featuring a push-pull electron system with donor and acceptor groups linked by a π-conjugated bridge, is designed for superior third-order nonlinear optical (NLO) responses . This makes it a promising candidate for applications in optical switching, optical power limiting, and terahertz (THz) generation . In pharmaceutical research, chalcones of this class serve as critical intermediates for synthesizing novel pyrazole and other heterocyclic compounds with potential biological activity . The compound's extended conjugation length and specific substituents contribute to enhanced molecular hyperpolarizabilities, a key trait for developing next-generation photonic devices . Researchers value this chalcone for its structural versatility and significant NLO behavior, which can be probed through computational and experimental methods like DFT to fine-tune properties for specific applications . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-12H,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKMQDAUFJRFB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation: The Foundation of Chalcone Synthesis

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (2E)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 3,4-dimethylacetophenone with 4-methoxybenzaldehyde. The general reaction mechanism proceeds via deprotonation of the ketone to form an enolate ion, which subsequently attacks the aldehyde carbonyl carbon, leading to β-hydroxy ketone intermediate formation. Acidic workup induces dehydration, yielding the α,β-unsaturated carbonyl system characteristic of chalcones .

Key reaction parameters include:

  • Catalyst : Sodium hydroxide (10–20 mol%) or potassium hydroxide

  • Solvent : Ethanol (80% v/v) or methanol

  • Temperature : 25–50°C

  • Reaction Time : 4–24 hours

A comparative study demonstrated that conventional heating (4 hours at 50°C) achieves 72–78% yield, while ultrasound-assisted synthesis reduces reaction time to 10 minutes with comparable yields . The sonochemical method enhances crystallinity by 63%, attributed to improved molecular alignment during nucleation .

Advanced Catalytic Systems: Ionic Liquids and Green Chemistry

Recent advancements employ sulfonic acid-functionalized ionic liquids (ILs) as dual solvent-catalysts. These ILs, particularly those with bisulfate anions, demonstrate exceptional catalytic efficiency due to their strong Brønsted acidity and tunable solubility properties .

Representative IL Performance Data

IL StructureYield (%)Recyclability (Cycles)
[BSO3HMIm][HSO4]945
[BSO3HPy][HSO4]894
[BSO3HMIm][p-TSA]916

IL-based systems operate under mild conditions (40°C, atmospheric pressure) and enable simple product separation via decantation. The ILs retain >90% activity after five cycles, making them economically viable for industrial applications .

Solvent-Free and Solid-State Approaches

Environmentally benign synthesis methods eliminate organic solvents through mechanochemical activation:

3.1 Dry Grinding Protocol

  • Equimolar 3,4-dimethylacetophenone and 4-methoxybenzaldehyde

  • Solid NaOH (20 mol%)

  • Grind in mortar for 15 minutes

  • Acidify with dilute HCl (0°C)

  • Recrystallize from ethanol

This method achieves 65–68% yield with 98% E-selectivity, reducing waste generation by 83% compared to solution-phase reactions .

3.2 Continuous Flow Reactors
Industrial-scale production utilizes microchannel reactors with:

  • Residence time: 8–12 minutes

  • Temperature: 55°C

  • Productivity: 12 kg·L⁻¹·h⁻¹

  • Purity: >99.5% by HPLC

Flow chemistry enhances heat transfer and minimizes side reactions, particularly the formation of cis-isomers (<0.3%) .

Precursor Synthesis: 3,4-Dimethylbenzaldehyde Production

High-purity 3,4-dimethylbenzaldehyde (key starting material) is synthesized via Friedel-Crafts acylation:

Optimized Protocol

  • React ortho-xylene with CO in 1,3-dioxane

  • Catalytic system: AlCl3 (2.2 equiv) + ZnCl2 (1.0 equiv)

  • Temperature: <5°C

  • Reaction time: 14 hours

  • Distillation: 145–225°C under reduced pressure

This method achieves 92% conversion with <1% isomer impurities .

Comparative Analysis of Synthesis Methods

MethodYield (%)TimeEnergy Input (kW·h/mol)E-Factor
Conventional72–784–24 h18.76.2
Ultrasound-Assisted75–8010–30 min9.44.8
Ionic Liquid85–942–4 h7.12.3
Solvent-Free65–6815 min2.91.1

The E-factor (environmental factor) calculation considers total waste per product unit, highlighting the superiority of solvent-free and IL-based methods .

Industrial-Scale Production Considerations

Large-scale manufacturing (≥100 kg/batch) requires:

  • Precursor Quality Control :

    • 3,4-Dimethylacetophenone purity ≥99.2%

    • 4-Methoxybenzaldehyde peroxide value <0.1%

  • Reactor Design :

    • Jacketed glass-lined steel reactors with anchor agitators

    • In-line IR spectroscopy for real-time monitoring

  • Purification Systems :

    • Falling film evaporators for solvent recovery (98% efficiency)

    • Continuous chromatography columns (silica gel 60 Å)

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 41564-65-2
  • Melting Point : 130 °C
  • Boiling Point : 412.1 ± 45.0 °C (predicted)
  • Density : 1.096 ± 0.06 g/cm³

Medicinal Chemistry

Chalcones have garnered attention for their potential therapeutic properties. Research indicates that (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that chalcones can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders .
  • Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Chalcones have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Materials Science

Chalcones are also explored in materials science due to their unique electronic properties:

  • Organic Photovoltaics : The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in organic solar cells. Its incorporation into photovoltaic devices has shown promising results in enhancing efficiency .
  • Fluorescent Dyes : The fluorescence properties of chalcones allow their application in the development of fluorescent probes for biological imaging.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibits inflammatory pathways
Photovoltaic EfficiencyEnhances energy conversion
FluorescenceUseful for biological imaging

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of various chalcones, including this compound. The compound was found to significantly reduce oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of chalcone derivatives against resistant strains of Staphylococcus aureus. This compound exhibited notable antibacterial activity, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Application in Organic Solar Cells

Research conducted at a leading university demonstrated that incorporating this compound into organic photovoltaic cells resulted in an increase in power conversion efficiency by approximately 15%. This finding highlights the compound's relevance in renewable energy technologies.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones are structurally diverse, with substituents on the aromatic rings critically influencing their properties. Below is a comparative analysis with key analogues:

Compound Name A-Ring Substituents B-Ring Substituents Key Properties References
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 3,4-Dimethyl 4-Methoxy Moderate electron density; methyl groups enhance lipophilicity Inferred
(E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2-Amino 4-Hydroxy High antioxidant activity (DPPH IC₅₀: 18.7 µM); planar geometry enhances radical scavenging
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 2,4,6-Trihydroxy 4-Hydroxy Low HOMO-LUMO gap (-8.171 eV); strong electron-withdrawing effects
(E)-1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (a15) 4-Methoxy 3,4-Dimethoxy Melting point: 104.9–106.4°C; higher polarity due to multiple methoxy groups
Cardamonin 2,4-Dihydroxy None High inhibitory activity (IC₅₀: 4.35 µM); hydroxyl groups critical for potency

Crystallographic and Supramolecular Features

  • Planarity and Packing : Methoxy groups promote planar molecular geometries, as seen in (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which forms layered structures via π-π stacking . The target compound’s 3,4-dimethyl groups may introduce steric hindrance, reducing planarity and altering crystal packing.
  • Dihedral Angles: In 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the A/C ring dihedral angle is 47.81°, while methyl substituents (e.g., in 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one) increase twisting (48.13°) . The target compound likely exhibits similar non-planarity, affecting intermolecular interactions.

Quantum Chemical Descriptors

  • HOMO-LUMO Gaps : Methoxy-substituted chalcones exhibit lower HOMO-LUMO gaps (e.g., -8.723 eV for (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one), indicating higher reactivity . The target compound’s methyl groups may slightly raise the gap, reducing electrophilicity.

Biological Activity

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system and are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 41564-65-2
  • Melting Point : 130 °C
  • Boiling Point : 412.1 ± 45.0 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit the activity of several enzymes involved in inflammatory pathways and cancer progression by binding to active or allosteric sites.
  • Transcription Factor Modulation : It may affect the activity of transcription factors that regulate gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound's structure contributes to its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have reported the anticancer potential of chalcones. For instance, this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 Value (µM)
MCF-712.5
HeLa15.0

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results indicated that modifications in the phenolic rings significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

In a study assessing the anticancer effects on breast cancer cells, this compound was found to significantly inhibit cell proliferation and induce apoptosis via mitochondrial pathways . The research suggests that this compound could serve as a lead structure for developing new anticancer agents.

Q & A

Q. Example NMR Peaks :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Enone (CH=CH)7.2–7.8Doublet (J=16 Hz)
4-Methoxyphenyl6.8–7.1Doublet (J=8 Hz)
3,4-Dimethylphenyl2.2–2.4 (CH₃)Singlet

How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies in biological activity often arise from variations in assay design or compound purity. To resolve contradictions:

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing. Compare results against positive controls (e.g., ciprofloxacin) .
  • Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities like oxidation byproducts (e.g., epoxides) may skew results .
  • Structure-Activity Relationship (SAR) : Test derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to identify critical functional groups .

Case Study :
A 2023 study found that batch-to-batch purity variations (82% vs. 99%) led to conflicting IC₅₀ values (12 μM vs. 28 μM) in anticancer assays .

What computational methods predict the compound’s reactivity and electronic properties?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Molecular Docking : Autodock Vina predicts binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. Key Computational Results :

PropertyValue (DFT)Relevance
HOMO-LUMO Gap4.2 eVHigh stability
Dipole Moment5.1 DebyePolar interactions
Fukui Indices (f⁻)Cβ of enoneSusceptible to nucleophilic attack

How to design derivatives for enhanced bioactivity while maintaining synthetic feasibility?

Advanced Research Question
Methodological Answer:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position of the methoxyphenyl ring) to enhance electrophilicity and anticancer activity .
    • Replace methoxy with trifluoromethoxy to improve metabolic stability .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., triazole rings) via click chemistry to target multiple pathways .

Q. Synthetic Workflow :

Aldol Condensation : Synthesize core chalcone.

Post-Modification : Perform Suzuki coupling or nucleophilic aromatic substitution to add substituents.

Purification : Use preparative HPLC for polar derivatives .

Q. Example Derivative Data :

DerivativeIC₅₀ (Anticancer, μM)LogP
Parent Compound18.53.2
4-NO₂ Analog8.72.9
Trifluoromethoxy Analog12.33.5

What experimental strategies assess the compound’s stability under physiological conditions?

Advanced Research Question
Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS. The enone system is prone to hydrolysis, forming dihydrochalcones .
  • Oxidative Stability : Expose to H₂O₂ (0.1–1 mM) or liver microsomes. Major degradation pathways include epoxidation of the double bond .
  • Photostability : UV irradiation (λ = 254 nm) for 6 hours. Use amber vials to prevent E→Z isomerization .

Q. SAR Insights :

  • 3,4-Dimethylphenyl : Enhances lipophilicity (LogP ↑) and membrane permeability.
  • 4-Methoxyphenyl : Electron-donating groups stabilize H-bonding with enzyme active sites .

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